Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a dioxaborolane moiety, which is significant in organic synthesis, particularly in carbon-carbon bond formation reactions. This compound has garnered attention due to its utility in various scientific applications, especially in the field of medicinal chemistry and polymer science.
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is classified as:
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate typically involves the following steps:
The reaction conditions are optimized to enhance yield and minimize by-products. Industrial methods may involve continuous flow reactors for improved efficiency and consistency in product quality .
The molecular formula for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is , with a molecular weight of approximately 348.2 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate |
| InChI | InChI=1S/C19H29BO5/c1-8... |
| InChI Key | ZFMYVEYKWDBZNX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(C)C(=O)OCC |
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate can participate in several important chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate primarily involves its role as a boronic ester in cross-coupling reactions. The formation of a palladium-boronic ester complex initiates the coupling process:
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate exhibits specific physical properties that are relevant for its handling and application:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include:
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate has several important applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7